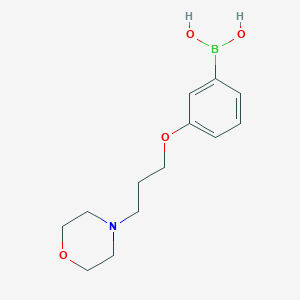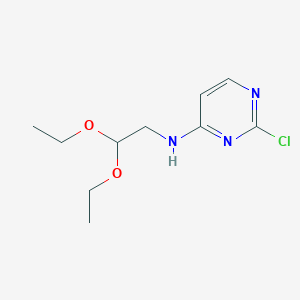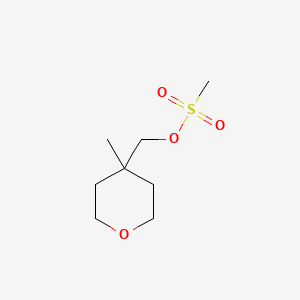
(4-Methyloxan-4-yl)methyl methanesulfonate
説明
“(4-Methyloxan-4-yl)methyl methanesulfonate” is a chemical compound with the CAS Number: 1010836-62-0 . It has a molecular weight of 208.28 . The IUPAC name for this compound is (4-methyltetrahydro-2H-pyran-4-yl)methyl methanesulfonate . It is a versatile chemical compound used in scientific research.
Molecular Structure Analysis
The InChI code for “(4-Methyloxan-4-yl)methyl methanesulfonate” is 1S/C8H16O4S/c1-8(3-5-11-6-4-8)7-12-13(2,9)10/h3-7H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Methyloxan-4-yl)methyl methanesulfonate” is an oil . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .科学的研究の応用
Microbial Metabolism and Environmental Impacts
Microbial Utilization of Methanesulfonic Acid : Methanesulfonic acid, closely related to (4-Methyloxan-4-yl)methyl methanesulfonate, is utilized by various aerobic bacteria as a sulfur source for growth. It's particularly noted for its use by methylotrophs like Methylosulfonomonas and Methylobacterium, which use it as a carbon and energy substrate. This process is vital in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Environmental Cycling of Methanesulfonic Acid : Methanesulfonic acid plays a significant role in the cycling of global organic sulfur. Isolates like TR3 and PSCH4, which can metabolize methanesulfonic acid, were found to be crucial in the marine environment. They convert methanesulfonic acid to carbon dioxide and sulfite, contributing to environmental sulfur cycling (Thompson, Owens, & Murrell, 1995).
Chemical Synthesis and Applications
Synthesis of Derivatives : The oxidation of related sulfur compounds like methyl (methylthio)methyl sulfoxide with various oxidizing agents leads to products like bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone. Such reactions demonstrate the potential of using related sulfur compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).
Application in Redox Flow Batteries : Research into zinc–cerium redox flow batteries using methanesulfonic acid electrolytes shows potential for energy storage applications. The performance of these batteries was significantly improved under specific conditions, like higher operating temperatures and faster electrolyte flow velocities (Leung et al., 2011).
Biochemical and Medicinal Research
Biochemical Assays : Methanesulfonic acid is used in biochemical assays, such as the colorimetric assay of lipid peroxidation, where it assists in yielding optimal chromophore production from malondialdehyde and 4-hydroxyalkenals. This application is significant in understanding lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).
Catalysis in Chemical Synthesis : Methanesulfonic acid derivatives like nicotinum methane sulfonate show excellent catalytic activity in the synthesis of compounds like 2-amino-3-cyano pyridines. Such catalysts are not only efficient but also recyclable and reusable, demonstrating their value in green chemistry (Tamaddon & Azadi, 2018).
特性
IUPAC Name |
(4-methyloxan-4-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-8(3-5-11-6-4-8)7-12-13(2,9)10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPLFAVGVOSZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyloxan-4-yl)methyl methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-4-[(oxolan-2-yl)methylidene]azepane hydrochloride](/img/structure/B1531336.png)

![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)

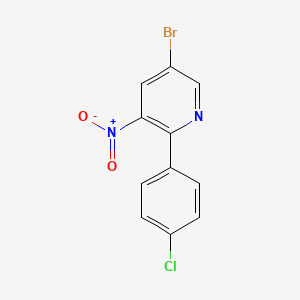

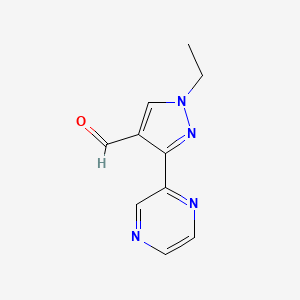
![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)
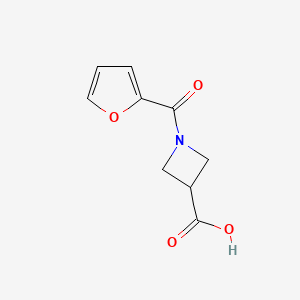
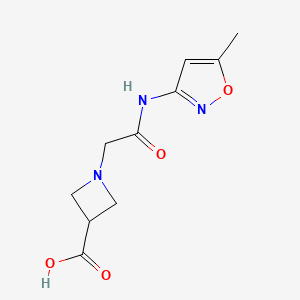
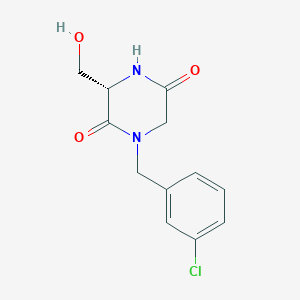
![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)
